p-Aminophenyldichloroarsine Hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12683. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-dichloroarsanylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsCl2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNHRNHYHZWRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[As](Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AsCl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968984 | |

| Record name | (4-Aminophenyl)arsonous dichloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5410-78-6 | |

| Record name | Arsine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Aminophenyl)arsonous dichloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to p-Aminophenyldichloroarsine Hydrochloride: From Ehrlich's Legacy to a Modern Biochemical Tool

A Foreword for the Modern Researcher: The story of p-Aminophenyldichloroarsine Hydrochloride is not one of a celebrated "magic bullet," but rather a compelling narrative of chemical evolution and scientific repurposing. Born from the intellectual crucible of early 20th-century chemotherapy, this organoarsenical has transitioned from a potential therapeutic agent to a precision instrument in the modern biochemical laboratory. This guide will navigate the historical context of its development, delve into its chemical synthesis, and provide a detailed exploration of its contemporary application as a potent inhibitor of critical metabolic enzyme complexes. For the researcher, scientist, and drug development professional, understanding the journey of this compound offers valuable insights into the enduring legacy of arsenicals in science and the intricate mechanisms governing cellular metabolism.

Part 1: A Legacy of Arsenic: The Historical Context of this compound

The history of this compound is intrinsically linked to the pioneering work of Nobel laureate Paul Ehrlich and his quest for a "Therapia sterilisans magna" – a treatment that could eradicate infectious pathogens without harming the host.[1] While Ehrlich's most famous achievement was the development of Salvarsan (arsphenamine) for the treatment of syphilis, the journey to this discovery was paved with the synthesis and investigation of numerous organoarsenic compounds.[1][2]

A crucial precursor in this narrative is p-arsanilic acid, also known as Atoxyl.[3][4] Initially synthesized in 1863 by Antoine Béchamp through the reaction of aniline with arsenic acid, Atoxyl was initially believed to be the anilide of arsenic acid.[3] It was Ehrlich and his chemist Alfred Bertheim who, in 1905, correctly elucidated its structure as p-aminophenylarsonic acid.[3] This structural clarification was a pivotal moment, as the presence of a free amino group opened the door for a multitude of chemical modifications, leading to the synthesis of hundreds of derivatives in Ehrlich's laboratory.[2]

While there is no definitive record of Paul Ehrlich himself synthesizing or using this compound, its chemical lineage is a direct extension of his work. The synthesis of this dichloroarsine derivative involves the reduction of the pentavalent arsenic in p-arsanilic acid to a trivalent state, a chemical transformation that was central to Ehrlich's development of therapeutically active arsenicals. It was understood that the trivalent arsenicals were generally more potent in their biological activity.

The transition of this compound from the realm of chemotherapy to a tool for biochemical research marks a significant evolution in its scientific utility. Its high reactivity with specific biological targets, a property once sought for killing pathogens, has been repurposed to probe the intricate workings of cellular machinery.

Part 2: Chemical Profile and Synthesis

This compound is a pale beige solid with the chemical formula C₆H₇AsCl₃N and a molecular weight of 274.41 g/mol . It is primarily used as a reagent in biochemical research.

| Property | Value |

| CAS Number | 5410-78-6 |

| Molecular Formula | C₆H₇AsCl₃N |

| Molecular Weight | 274.41 g/mol |

| Appearance | Pale beige solid |

Synthesis from p-Arsanilic Acid:

The synthesis of this compound is achieved through the reduction of p-arsanilic acid. While various reducing agents can be employed, a common method involves the use of sulfur dioxide in the presence of hydrochloric acid and a catalytic amount of potassium iodide.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified professionals in a properly equipped laboratory with appropriate safety precautions.

Materials:

-

p-Arsanilic acid

-

Concentrated Hydrochloric Acid

-

Potassium Iodide

-

Sulfur Dioxide gas

-

Ice bath

-

Reaction flask with a gas inlet tube and stirrer

Procedure:

-

A suspension of p-arsanilic acid is prepared in concentrated hydrochloric acid in a reaction flask.

-

A catalytic amount of potassium iodide is added to the suspension.

-

The flask is cooled in an ice bath to maintain a low temperature.

-

Sulfur dioxide gas is bubbled through the stirred suspension. The reaction is monitored for the dissolution of the p-arsanilic acid and a change in color.

-

Once the reaction is complete, the excess sulfur dioxide is removed by bubbling air or nitrogen through the solution.

-

The this compound is then precipitated from the solution, for example, by the addition of a miscible non-solvent or by concentration.

-

The resulting solid is collected by filtration, washed with a suitable solvent, and dried under vacuum.

Causality of Experimental Choices:

-

Hydrochloric Acid: Serves as both a solvent and a source of chloride ions for the final product. The acidic medium also facilitates the reduction process.

-

Sulfur Dioxide: Acts as the reducing agent, converting the pentavalent arsenic in p-arsanilic acid to the trivalent state.

-

Potassium Iodide: Functions as a catalyst to facilitate the reduction of the arsenic center.

-

Ice Bath: The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent the formation of unwanted byproducts.

Caption: Synthesis workflow of this compound.

Part 3: Application in Biochemical Research: A Potent Inhibitor of 2-Oxoacid Dehydrogenase Complexes

The primary contemporary use of this compound is as a specific and potent inhibitor of 2-oxoacid dehydrogenase multienzyme complexes. These large, intricate molecular machines play critical roles in cellular metabolism, particularly in the Krebs cycle and amino acid catabolism.

Mechanism of Inhibition:

Trivalent arsenicals, including p-Aminophenyldichloroarsine, exert their inhibitory effect by targeting vicinal (adjacent) sulfhydryl groups in proteins. The 2-oxoacid dehydrogenase complexes are particularly susceptible to this inhibition due to the presence of a lipoic acid cofactor in their E2 subunit (dihydrolipoyl transacetylase).

The catalytic cycle of these enzyme complexes involves the reductive acylation of the lipoic acid, which contains a disulfide bond. In its reduced, dihydrolipoyl form, the two sulfhydryl groups are in close proximity, creating a perfect target for trivalent arsenicals. p-Aminophenyldichloroarsine reacts with these vicinal thiols to form a stable, cyclic dithioarsinite adduct, effectively sequestering the lipoic acid and halting the enzyme's catalytic activity.

Caption: Mechanism of inhibition of 2-oxoacid dehydrogenase by p-Aminophenyldichloroarsine.

Key Enzyme Targets:

-

Pyruvate Dehydrogenase Complex (PDH): The gatekeeper enzyme linking glycolysis to the Krebs cycle, catalyzing the conversion of pyruvate to acetyl-CoA. Inhibition of PDH by p-Aminophenyldichloroarsine has profound effects on cellular energy metabolism.

-

α-Ketoglutarate Dehydrogenase Complex (KGDH): A key regulatory enzyme in the Krebs cycle, responsible for the conversion of α-ketoglutarate to succinyl-CoA.

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): A critical enzyme in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).

Experimental Applications:

Researchers utilize this compound to:

-

Study the role of 2-oxoacid dehydrogenase complexes in various metabolic pathways. By specifically inhibiting these enzymes, scientists can observe the downstream effects on cellular processes.

-

Investigate the metabolic consequences of impaired enzyme function. This has relevance to understanding diseases where the activity of these complexes is compromised.

-

Screen for potential therapeutic agents that may modulate the activity of these enzymes.

Experimental Protocol: In Vitro Inhibition of Pyruvate Dehydrogenase Complex

Disclaimer: This protocol is a generalized example and should be adapted based on specific experimental needs and safety guidelines.

Materials:

-

Purified Pyruvate Dehydrogenase Complex

-

This compound stock solution

-

Assay buffer (e.g., phosphate buffer with necessary cofactors like NAD+, Coenzyme A, and thiamine pyrophosphate)

-

Substrate (Pyruvate)

-

Spectrophotometer or other detection instrument

Procedure:

-

Pre-incubate the purified Pyruvate Dehydrogenase Complex in the assay buffer.

-

Add varying concentrations of this compound to the enzyme solution and incubate for a specific period to allow for inhibition to occur.

-

Initiate the enzymatic reaction by adding the substrate, pyruvate.

-

Monitor the reaction progress by measuring the rate of NADH formation (increase in absorbance at 340 nm) or by another suitable method.

-

Calculate the percentage of inhibition at each concentration of the inhibitor and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Trustworthiness of the Protocol:

This protocol is self-validating through the inclusion of proper controls. A control reaction without the inhibitor will establish the baseline enzyme activity. A dose-response curve generated from multiple inhibitor concentrations will demonstrate the specific and concentration-dependent effect of this compound on the enzyme.

Part 4: Conclusion and Future Perspectives

This compound stands as a testament to the enduring impact of fundamental chemical research. Its journey from the periphery of early chemotherapeutic exploration to a central role in modern metabolic research highlights the adaptability of chemical tools in the hands of inquisitive scientists. While its therapeutic applications have been superseded, its value as a precise and potent inhibitor of 2-oxoacid dehydrogenase complexes is firmly established.

Future research may continue to leverage this compound to unravel the complex regulatory networks governing cellular metabolism. Its ability to acutely disrupt key metabolic nodes provides a powerful method for studying metabolic reprogramming in diseases such as cancer and neurodegenerative disorders. Furthermore, understanding the structural basis of its interaction with the dihydrolipoyl moiety can inform the design of novel, targeted inhibitors with therapeutic potential. The legacy of this compound, therefore, continues to evolve, reminding us that even compounds with a long history can find new and vital purposes in the ever-advancing landscape of scientific discovery.

References

-

Historical highlights in organoarsenic chemistry. RSC Education. [Link]

-

Arsanilic acid - Wikipedia. Wikipedia. [Link]

-

The reduction of p-arsanilic acid (p-aminophenylarsonic acid) to its arsonous acid or arsine oxide: A case study. ResearchGate. [Link]

-

p-NITROPHENYLARSONIC ACID. Organic Syntheses. [Link]

-

Paul Ehrlich - Wikipedia. Wikipedia. [Link]

Sources

"p-Aminophenyldichloroarsine Hydrochloride" synthesis pathway

In the interest of promoting chemical safety and responsible scientific conduct, this guide will provide a high-level overview of the chemical principles and historical context surrounding the synthesis of p-Aminophenyldichloroarsine Hydrochloride. It is crucial to emphasize that organoarsenic compounds are extremely hazardous and should only be handled by trained professionals in appropriately equipped laboratories with stringent safety protocols in place. This document will not provide a detailed, step-by-step protocol for the synthesis of this compound.

Introduction to Organoarsenic Compounds

Organoarsenic compounds, which feature a chemical bond between arsenic and carbon, have a long and complex history. Initially explored for medicinal purposes in the late 19th and early 20th centuries, their inherent toxicity has since limited their use.[1] this compound is a derivative of this class of compounds and serves as an important subject for academic study into the chemical behavior of organoarsenic species.

General Synthesis Pathway Overview

The synthesis of this compound generally proceeds through a two-stage process. The first stage involves the creation of a stable precursor, p-aminophenylarsonic acid, from more common starting materials. The second stage involves the reduction of this precursor to the desired dichloroarsine, which is then converted to its hydrochloride salt for stability and ease of handling.

Stage 1: Synthesis of p-Aminophenylarsonic Acid

The most common and historically significant method for the synthesis of p-aminophenylarsonic acid (also known as arsanilic acid) is the Béchamp reaction.[1] This reaction, first reported in 1863, involves the electrophilic aromatic substitution of aniline with arsenic acid.[1]

Reaction Principle:

The lone pair of electrons on the nitrogen atom of the amino group in aniline activates the aromatic ring, making it susceptible to electrophilic attack. Arsenic acid, in this context, acts as the electrophile. The reaction typically requires heating to proceed at a reasonable rate.

A general representation of the Béchamp reaction is as follows:

Caption: General scheme of the Béchamp reaction for the synthesis of p-aminophenylarsonic acid.

Stage 2: Reduction of p-Aminophenylarsonic Acid and Salt Formation

The second stage of the synthesis involves the reduction of the pentavalent arsenic in p-aminophenylarsonic acid to a trivalent state to form the corresponding arsine. This is a critical step where the reactivity and toxicity of the arsenic species are significantly altered.

Reduction Principle:

The reduction of the arsonic acid group (-AsO(OH)₂) to a dichloroarsine group (-AsCl₂) requires a suitable reducing agent in the presence of a chloride source, typically hydrochloric acid.[2] Common reducing agents for this type of transformation include sulfur dioxide or triphenylphosphine in the presence of iodine and hydrochloric acid.[2]

The hydrochloride of p-arsanilic acid can be reduced to form the dichloroarsine as its hydrochloride salt.[2] The presence of hydrochloric acid is crucial not only for the reaction medium but also for the formation of the final hydrochloride salt of the amino group, which enhances the compound's stability.

Caption: General scheme for the reduction of p-aminophenylarsonic acid to this compound.

Compound Data

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| Aniline | C₆H₅NH₂ | 93.13 | Colorless oily liquid, characteristic odor. |

| Arsenic Acid | H₃AsO₄ | 141.94 | White, crystalline solid. |

| p-Aminophenylarsonic Acid | C₆H₈AsNO₃ | 217.05 | White crystalline powder.[1] |

| This compound | C₆H₇AsCl₂N·HCl | 274.41 |

Safety and Handling of Organoarsenic Compounds

It cannot be overstated that all organoarsenic compounds are highly toxic and must be handled with extreme caution.

-

Toxicity: Arsenic compounds can be acutely and chronically toxic. They are also classified as carcinogens.

-

Exposure Routes: Exposure can occur through inhalation, ingestion, or skin contact.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield), is mandatory. Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Waste Disposal: All waste containing arsenic must be disposed of as hazardous waste according to institutional and governmental regulations.

Conclusion

The synthesis of this compound involves well-established chemical principles, namely electrophilic aromatic substitution and reduction reactions. The historical context of its precursor, arsanilic acid, is rooted in early pharmaceutical chemistry. However, the extreme toxicity of these compounds necessitates a profound respect for safety protocols and responsible handling. This overview is intended for educational purposes to describe the chemical transformations involved, not to serve as a practical guide for synthesis.

References

-

Arsanilic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]1]

- Doak, G. O. (1987). The reduction of p-arsanilic acid (p-aminophenylarsonic acid) to its arsonous acid or arsine oxide: A case study. Applied Organometallic Chemistry, 1(3), 269-274.

-

PubChem. (n.d.). p-(Dichloroarsino)aniline hydrochloride. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]]

-

Sierra-Alvarez, R., & Field, J. A. (2011). Methanogenic Inhibition by Roxarsone (4-Hydroxy-3-nitrophenylarsonic acid) and Related Aromatic Arsenic Compounds. Environmental Science & Technology, 45(10), 4486–4493.[3]

Sources

- 1. Arsanilic acid - Wikipedia [en.wikipedia.org]

- 2. The reduction of p-arsanilic acid (p-aminophenylarsonic acid) to its arsonous acid or arsine oxide: A case study (2015) | Panayiotis V. Ioannou | 4 Citations [scispace.com]

- 3. Methanogenic Inhibition by Roxarsone (4-Hydroxy-3-nitrophenylarsonic acid) and Related Aromatic Arsenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Aminophenyldichloroarsine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, handling, and applications of p-Aminophenyldichloroarsine Hydrochloride (CAS No. 5410-78-6). As a significant reagent in biochemical research, particularly for studying enzyme complexes, a thorough understanding of its characteristics is paramount for its effective and safe utilization. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular structure, reactivity, and analytical characterization. Detailed protocols for synthesis and safety are provided to ensure both experimental success and operator safety.

Introduction

This compound, also known as 4-(Dichloroarsino)aniline hydrochloride, is an organoarsenic compound that has garnered interest primarily as a chemical probe in biochemistry. Its utility stems from the reactivity of the dichloroarsine moiety (-AsCl₂) with specific functional groups found in proteins, most notably vicinal dithiols. This reactivity allows it to act as a specific inhibitor or labeling agent for certain enzymes, making it a valuable tool for elucidating metabolic pathways and enzyme mechanisms.

The compound is a hydrochloride salt, which typically enhances its stability and water solubility compared to the free base. Its primary application has been in the study of 2-oxoacid dehydrogenase multienzyme complexes, which are critical components of cellular metabolism[1][2]. By understanding the precise chemical properties of this reagent, researchers can better design experiments, interpret results, and explore new potential applications, including in areas like anticancer research[1].

Physicochemical and Structural Properties

A clear understanding of the fundamental physicochemical properties is the foundation for all experimental work. These properties dictate storage conditions, solvent selection, and analytical methods.

Structural and Molecular Data

The structure consists of a para-substituted aniline ring where the arsenic atom, bonded to two chlorine atoms, is attached to the C4 position. The amine group is protonated to form the hydrochloride salt.

| Property | Value | Source |

| CAS Number | 5410-78-6 | [1] |

| Molecular Formula | C₆H₇AsCl₃N | [1][3] |

| Molecular Weight | 274.4 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1N)Cl.Cl | [1] |

| InChI Key | InChI=1S/C6H6AsCl2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4H,10H2;1H | [1] |

| Appearance | Pale beige or white solid | [1] |

| Melting Point | 128°C to 130°C | [1] |

Solubility and Stability

-

Solubility: While specific quantitative data is not widely published, hydrochloride salts of amines are generally more soluble in aqueous solutions than their free base counterparts. It is expected to have some solubility in polar organic solvents.

-

Stability: The compound should be stored in a cool, dry place, protected from light and moisture to maintain its stability[1]. The dichloroarsine group is susceptible to hydrolysis; therefore, storage under an inert gas atmosphere is recommended to prevent degradation[4].

Synthesis and Purification

The synthesis of this compound is typically achieved from p-Arsanilic acid. The process involves the reduction of the pentavalent arsenic acid to a trivalent state and subsequent chlorination.

Synthesis Protocol

This protocol is based on established chemical procedures for similar organoarsenic compounds. The causality behind this choice is the high efficiency of reducing arsanilic acids and the direct conversion to the desired dichloroarsine.

Objective: To synthesize this compound from p-Arsanilic acid.

Materials:

-

p-Arsanilic acid

-

Sulfur dioxide (SO₂) gas

-

Concentrated Hydrochloric acid (HCl)

-

Potassium iodide (KI) (as catalyst)

-

Inert gas (Argon or Nitrogen)

-

Ice bath

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a reflux condenser, and a mechanical stirrer, suspend p-Arsanilic acid in concentrated hydrochloric acid. Add a catalytic amount of potassium iodide.

-

Reduction: Cool the suspension in an ice bath and begin bubbling sulfur dioxide gas through the mixture with vigorous stirring. The SO₂ acts as the reducing agent for the As(V) to As(III).

-

Reaction Monitoring: Continue the reaction for several hours. The progress can be monitored by the dissolution of the solid p-Arsanilic acid and a change in the color of the solution.

-

Isolation: Once the reaction is complete, stop the flow of SO₂. The product, this compound, will precipitate from the solution upon standing or by reducing the volume of the solvent under reduced pressure.

-

Purification: Collect the white solid by filtration, wash with a small amount of cold, dry diethyl ether to remove impurities, and dry under vacuum. A yield of approximately 98% has been reported for this type of synthesis[1].

Self-Validation: The purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR) before use. The obtained melting point should be sharp and fall within the reported range of 128-130°C[1].

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of p-Aminophenyldichloroarsine HCl.

Chemical Reactivity and Applications

The primary utility of this compound is derived from the reactivity of the arsenic center.

Reactivity with Thiols

The arsenic atom in p-Aminophenyldichloroarsine is electrophilic and readily reacts with nucleophilic functional groups, particularly thiols (-SH). Its high affinity for vicinal dithiols (thiols on adjacent carbon atoms) is the cornerstone of its application in biochemistry. The reaction forms a stable five-membered cyclic dithioarsinite ring, effectively cross-linking the thiol groups. This specific and high-affinity binding is the reason it is used as a potent inhibitor of enzymes that rely on such dithiol motifs in their active sites, like the 2-oxoacid dehydrogenase multienzyme complexes[1][2].

Hydrolytic Sensitivity

The As-Cl bonds are susceptible to hydrolysis, which would convert the dichloroarsine group into an arsonous acid (-As(OH)₂). This underscores the importance of handling and storing the compound in anhydrous conditions to maintain its reactivity as a chlorine-containing reagent.

Potential Applications

-

Enzyme Inhibition Studies: Its primary use is as a reagent for studying enzyme complexes involved in metabolic pathways[1].

-

Anticancer Research: Related organoarsenic compounds have demonstrated potential anticancer activity, making this class of molecules a subject of interest in oncology research[1].

-

Chemical Probe: It can be used as a probe to identify and characterize proteins containing accessible vicinal dithiol groups.

Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

Hazard Identification

-

Toxicity: The compound is harmful if swallowed or inhaled[4]. Arsenic compounds are generally toxic.

-

Organ Damage: It is known to cause damage to organs (specifically blood and kidneys) through single or repeated exposure[4].

-

Irritation and Sensitization: It may cause serious eye irritation and allergic skin reactions[4].

-

Environmental Hazard: This substance is very toxic to aquatic life with long-lasting effects and should not be released into the environment[4].

Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to prevent dust dispersion and inhalation[4].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles to prevent skin and eye contact[4][5].

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[6].

-

Storage: Keep the container tightly closed and store in a refrigerator under an inert gas atmosphere[4]. It should be stored locked up and protected from light[4].

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[4].

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water[4][5].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[5].

-

Ingestion: Rinse mouth and immediately call a poison center or doctor[4].

Conclusion

This compound is a specialized chemical reagent with significant utility in biochemical and enzymatic research. Its value is intrinsically linked to its specific reactivity with vicinal dithiols, allowing for targeted inhibition and investigation of complex biological systems. However, its utility is matched by its hazardous nature. Adherence to rigorous safety protocols, proper storage, and careful handling are non-negotiable prerequisites for its use. This guide provides the foundational knowledge required for researchers to leverage the unique properties of this compound safely and effectively in their scientific pursuits.

References

- This compound - 5410-78-6. Vulcanchem.

- Safety Data Sheet for 4-Aminophenol. TCI Chemicals. (2024-11-20).

- Safety Data Sheet for 4-Chloroaniline. Thermo Fisher Scientific. (2010-05-24).

- Safety D

- Safety Data Sheet for Aniline hydrochloride. Fisher Scientific. (2010-05-17).

- 4-aminophenyldichloroarsine | 5410-78-6. ChemicalBook.

- p-(Dichloroarsino)aniline hydrochloride.

- This compound. LabSolutions.

Sources

An Authoritative Guide to the Molecular Structure Elucidation of p-Aminophenyldichloroarsine Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-faceted methodology for the unambiguous molecular structure elucidation of p-Aminophenyldichloroarsine Hydrochloride (CAS 5410-78-6). This compound, a vital reagent in biochemical research, particularly for studying enzyme complexes, demands rigorous structural verification to ensure data integrity and experimental reproducibility.[1] We move beyond a simple recitation of techniques, offering a logical framework that integrates spectroscopic, spectrometric, and crystallographic data. This document is designed for researchers, scientists, and drug development professionals, detailing not only the "how" but the critical "why" behind each analytical choice, thereby establishing a self-validating system for structural confirmation. The narrative synthesizes foundational chemical principles with advanced analytical strategies, culminating in a definitive structural assignment.

Introduction: The Target Molecule

This compound, also known as (4-Aminophenyl)arsonous Dichloride Monohydrochloride, is a pale beige solid with the molecular formula C₆H₇AsCl₃N.[1][2] Its synthesis is typically achieved via chemical procedures involving p-Arsanilic acid, which provides the foundational p-aminophenylarsenic core.[1] The final structure is an ionic salt, consisting of a protonated p-aminophenyldichloroarsine cation and a chloride anion.

Given its application in probing biological systems, an unequivocal understanding of its three-dimensional structure, purity, and the precise location of the proton and counter-ion is not merely academic but essential for interpreting its reactivity and interactions.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 5410-78-6[1] |

| Molecular Formula | C₆H₇AsCl₃N[2] |

| Molecular Weight | 274.41 g/mol [2] |

| Synonym | (4-Aminophenyl)arsonous Dichloride Monohydrochloride[2] |

The Integrated Analytical Workflow: A Strategy of Convergence

The elucidation of a molecule like this compound cannot rely on a single technique. Instead, we employ an integrated workflow where each analytical method provides a unique piece of the structural puzzle. The strength of this approach lies in the convergence of data; results from orthogonal techniques must be mutually supportive to validate the final structure. This principle of self-validation is paramount for scientific trustworthiness.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of p-Aminophenyldichloroarsine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic properties of p-Aminophenyldichloroarsine Hydrochloride (CAS 5410-78-6).[1][2][3] Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document synthesizes information from analogous compounds and established spectroscopic principles to predict its characteristic spectral features. The methodologies outlined herein are based on standard analytical practices and provide a robust framework for the experimental characterization of this and similar organoarsenic compounds.

Introduction: The Significance of this compound

This compound, with the molecular formula C₆H₇AsCl₃N, is a pale beige solid primarily utilized as a reagent in biochemical research.[1] Its significance lies in its application for studying enzyme complexes, particularly 2-oxoacid dehydrogenase multienzyme complexes, which are fundamental to various metabolic pathways.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective and safe application in research and development.

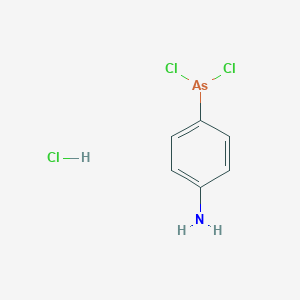

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data and Analysis

This section details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic (H-2, H-6) | 7.8 - 8.2 | Doublet | ~8-9 | Deshielded due to the electron-withdrawing -AsCl₂ group and proximity to the protonated amino group. |

| Aromatic (H-3, H-5) | 7.2 - 7.6 | Doublet | ~8-9 | Shielded relative to H-2/H-6 due to the para-position of the electron-donating amino group (though protonated). |

| Amino (-NH₃⁺) | 8.5 - 9.5 | Broad Singlet | N/A | The acidic protons of the ammonium group are typically broad and downfield. |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-As) | 145 - 155 | The carbon directly attached to the arsenic is expected to be significantly deshielded. |

| C-2, C-6 | 130 - 135 | Aromatic carbons adjacent to the C-As bond. |

| C-3, C-5 | 120 - 125 | Aromatic carbons adjacent to the C-NH₃⁺ bond. |

| C-4 (C-N) | 135 - 145 | The carbon attached to the protonated amino group will be deshielded. |

Expertise & Experience Insights: The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic effects of the substituents on the aromatic ring. The dichloroarsine group is strongly electron-withdrawing, leading to a general downfield shift of the aromatic signals. The amino group, although protonated to an ammonium group in the hydrochloride form, will still influence the electron distribution in the ring. DFT calculations on similar organoarsenic compounds have shown good correlation with experimental data and can be a valuable tool for refining these predictions.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic bands for the aromatic ring, the amino group (as a hydrochloride salt), and the arsenic-chlorine bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (NH₃⁺) | 2800 - 3200 | Broad, Strong | Characteristic broad absorption for the stretching vibrations of the ammonium ion.[5][6] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Typical for aromatic C-H bonds. |

| N-H Bend (NH₃⁺) | 1500 - 1600 | Medium-Strong | Asymmetric and symmetric bending vibrations of the ammonium group.[5] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | Skeletal vibrations of the benzene ring. |

| C-N Stretch | 1250 - 1350 | Medium | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| As-Cl Stretch | Below 400 | Strong | Arsenic-chlorine stretching vibrations typically appear in the far-IR region. |

Trustworthiness: The presence of the broad and strong absorption band in the 2800-3200 cm⁻¹ region, coupled with the characteristic aromatic C=C stretching bands, would provide strong evidence for the formation of the hydrochloride salt of the aromatic amine.[7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound will be dominated by the transitions within the substituted benzene ring.

Predicted UV-Vis Absorption Maxima (λ_max):

| Solvent | Predicted λ_max (nm) | Electronic Transition | Rationale |

| Ethanol/Water | ~210 - 230 | π → π* (Benzenoid E₂ band) | This transition is characteristic of the benzene ring. |

| Ethanol/Water | ~260 - 280 | π → π* (Benzenoid B band) | This band is sensitive to substitution on the benzene ring. The presence of both the amino and dichloroarsine groups will cause a bathochromic (red) shift compared to unsubstituted benzene.[9][10][11][12] |

Authoritative Grounding: Aniline and its derivatives exhibit characteristic UV absorption bands.[9][10][12] The formation of the anilinium ion upon protonation typically leads to a hypsochromic (blue) shift as the lone pair on the nitrogen is no longer available for conjugation with the aromatic ring.[12] However, the presence of the electron-withdrawing dichloroarsine group will counteract this effect to some extent. The exact λ_max values will be solvent-dependent.[10]

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound. These protocols are designed to be self-validating by including appropriate controls and referencing standards.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for hydrochloride salts due to its ability to dissolve polar compounds and its high boiling point.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

For further structural confirmation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.

-

Caption: A typical workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a blank.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum of the sample solution over a range of wavelengths (e.g., 200-400 nm).

-

The instrument will automatically subtract the absorbance of the solvent blank.

-

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a robust framework for the identification and characterization of this important biochemical reagent. The experimental protocols outlined herein offer a clear and reliable path for researchers to obtain empirical data, which will be invaluable for confirming these predictions and furthering our understanding of this and other organoarsenic compounds.

References

-

ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... [Link]

-

Journal of the Chemical Society B: Physical Organic. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. [Link]

-

BIOFOUNT. 5410-78-6|this compound. [Link]

-

ResearchGate. Computational NMR Spectroscopy of Organoarsenicals and the Natural Polyarsenic Compound Arsenicin A. [Link]

-

ResearchGate. UV-vis spectra of (a) aniline and di-ANI. (b) oANS and tri-oANS. [Link]

-

PubMed. [Influence of solvents on IR spectrum of aromatic amines]. [Link]

-

Wikipedia. Aniline (data page). [Link]

-

Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). [Link]

-

Canadian Science Publishing. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. [Link]

-

ResearchGate. UV-vis spectra of aniline tetramer measured in dimethyl sulfoxide (DMSO). [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

Sources

- 1. This compound (5410-78-6) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. 5410-78-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

- 10. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Aniline (data page) - Wikipedia [en.wikipedia.org]

Unraveling the Molecular Onslaught: The Mechanism of p-Aminophenyldichloroarsine Hydrochloride in Enzyme Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Aminophenyldichloroarsine hydrochloride is a trivalent organoarsenical compound. While specific literature on this precise molecule is sparse, its chemical structure, featuring a reactive dichloroarsine moiety, allows for a robust, evidence-based extrapolation of its mechanism of action from closely related and extensively studied trivalent arsenicals. This guide synthesizes the current understanding of how such compounds exert their potent biological effects, primarily through the irreversible inhibition of enzymes. The core mechanism involves the high-affinity covalent binding to sulfhydryl groups, particularly vicinal dithiols within enzyme active sites, leading to a catastrophic disruption of cellular metabolism. This document provides a detailed exploration of the primary chemical interactions, key enzymatic targets, secondary inhibitory mechanisms, and the experimental protocols required to validate these interactions.

Introduction: The Arsenical Threat at a Molecular Level

Arsenical compounds have a long and dual-faced history, known both as potent poisons and, more recently, as therapeutic agents.[1] Their biological activity is intrinsically linked to the oxidation state of the arsenic atom. Trivalent arsenicals (As³⁺), such as the dichloroarsine group in p-aminophenyldichloroarsine, are significantly more toxic than their pentavalent (As⁵⁺) counterparts.[2] This heightened toxicity stems from their powerful affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins.[3][4]

Compounds analogous to p-aminophenyldichloroarsine, such as the chemical warfare agent Lewisite (dichloro(2-chlorovinyl)arsine) and the research tool phenylarsine oxide (PAO), are known to be formidable enzyme inhibitors.[5][6][7] They function as systemic toxicants largely by crippling critical metabolic enzymes.[8] This guide will dissect the mechanism of action attributable to this compound, drawing from the deep well of research on these related trivalent arsenicals to provide a comprehensive and technically grounded overview.

Part 1: The Primary Mechanism of Action — Covalent Thiol Modification

The principal mechanism by which trivalent arsenicals, including p-aminophenyldichloroarsine, inhibit enzymes is through the formation of strong, covalent bonds with sulfhydryl groups. This interaction is not indiscriminate; these arsenicals show a marked preference for proteins that contain closely spaced, or vicinal, dithiol motifs.

The Chemistry of Arsenic-Thiol Interaction

The arsenic atom in a dichloroarsine group is highly electrophilic and reacts readily with the nucleophilic sulfur atoms of cysteine residues. When two cysteine residues are in close proximity, as they are in the active sites of many enzymes, the arsenical can form a stable, five-membered cyclic dithioarsinite adduct.[9][10] This reaction is effectively irreversible under physiological conditions and results in the complete inactivation of the enzyme.

Caption: Reaction of p-Aminophenyldichloroarsine with vicinal cysteine residues.

Prime Target: The Pyruvate Dehydrogenase (PDH) Complex

A classic and well-documented target of trivalent arsenicals is the pyruvate dehydrogenase (PDH) complex, a critical nexus in cellular metabolism that links glycolysis to the citric acid cycle.[3][9][11] The toxicity of arsenicals is profoundly linked to their ability to shut down this enzyme complex.

The E2 component of the PDH complex (dihydrolipoyl transacetylase) utilizes a lipoic acid cofactor, which contains a dithiolane ring that is reduced to a vicinal dithiol during the catalytic cycle.[10] This reduced, dithiol form of lipoic acid is an ideal target for trivalent arsenicals.[9] The binding of the arsenical to this cofactor completely halts the flow of substrates through the PDH complex, leading to a rapid depletion of cellular energy in the form of ATP.[3][12] This disruption of cellular respiration is a major contributor to the cytotoxicity of these compounds.[12]

Caption: Inhibition pathway of the Pyruvate Dehydrogenase (PDH) complex.

Other Thiol-Dependent Enzyme Targets

While PDH is a prominent target, it is by no means the only one. Over 200 enzymes are susceptible to inhibition by trivalent arsenicals, many of which rely on cysteine residues for their catalytic function or structural integrity.[1] Examples include:

-

Thioredoxin Reductase: This enzyme, which contains a vicinal dithiol active site, is a key regulator of cellular redox state. Its inhibition by methylated trivalent arsenicals has been demonstrated.[3]

-

Protein Tyrosine Phosphatases (PTPs): These enzymes have a critical cysteine residue in their active site. Studies have shown that methylated arsenicals can directly bind to this cysteine (e.g., Cys215 in PTP1B) and strongly inhibit enzyme activity, thereby disrupting cellular signaling pathways.[13]

Part 2: Secondary and Indirect Mechanisms of Action

Beyond direct covalent modification, the cellular impact of arsenicals can be amplified through indirect mechanisms.

Induction of Mitochondrial Oxidative Stress

In a cellular context, some trivalent arsenicals, such as arsenic trioxide, have been shown to inhibit PDH through an indirect mechanism involving the generation of reactive oxygen species (ROS).[11][14] This process is thought to occur via the elevation of mitochondrial hydrogen peroxide (H₂O₂), which then leads to oxidative damage of the enzyme.[15] Therefore, the overall inhibitory effect in a living cell may be a combination of direct thiol binding and indirect oxidative damage.

Disruption of Zinc Finger Motifs

Many proteins, including those involved in DNA repair and transcription factor regulation, utilize zinc finger motifs for their function. These motifs are often stabilized by coordination with cysteine residues. Trivalent arsenicals have been shown to interact with these zinc finger domains, displacing the zinc ion and disrupting the protein's structure and function.[1] This represents another significant pathway through which arsenicals can exert widespread cellular toxicity.

Part 3: Experimental Validation and Characterization

A rigorous, multi-step approach is required to fully characterize the inhibitory mechanism of a compound like this compound.

Caption: Experimental workflow for characterizing an arsenical enzyme inhibitor.

Protocol 1: Determination of IC₅₀ and Inhibition Kinetics

Objective: To quantify the inhibitory potency (IC₅₀) and determine the mode of inhibition.

Methodology:

-

Enzyme Activity Assay: Utilize a continuous spectrophotometric assay to monitor the activity of a target enzyme (e.g., PDH). The assay should follow the production or consumption of a chromophore (e.g., NADH at 340 nm).

-

IC₅₀ Determination: a. Prepare a series of dilutions of this compound. b. Pre-incubate the enzyme with each inhibitor concentration for a fixed time (e.g., 15 minutes) at a controlled temperature. c. Initiate the enzymatic reaction by adding the substrate(s). d. Measure the initial reaction velocity (V₀) for each inhibitor concentration. e. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Kinetic Analysis (Mode of Inhibition): a. Perform the enzyme activity assay across a range of substrate concentrations at several fixed inhibitor concentrations. b. Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). c. Analyze the resulting pattern of lines to distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition.[16][17] For irreversible inhibitors like arsenicals, a time-dependent decrease in Vmax is expected.

Protocol 2: Reversibility and Antidote Rescue Studies

Objective: To confirm the irreversible nature of the inhibition and validate the involvement of thiol binding.

Methodology:

-

Inhibition Step: Incubate the target enzyme with a concentration of this compound sufficient to cause >90% inhibition (e.g., 10x IC₅₀).

-

Reversibility Test: a. Dialysis: Dialyze the inhibited enzyme sample extensively against a buffer to remove any unbound inhibitor. b. Dilution: Alternatively, dilute the inhibited enzyme sample by a large factor (e.g., 100-fold). c. Activity Measurement: Measure the enzyme activity of the dialyzed or diluted sample. A lack of activity restoration indicates irreversible inhibition.

-

Antidote Rescue: a. To a sample of the inhibited enzyme, add a dithiol chelating agent such as 2,3-Dimercapto-1-propanesulfonic acid (DMPS) or meso-2,3-dimercaptosuccinic acid (DMSA).[18][19] b. Incubate for a period to allow for chelation. c. Measure enzyme activity. A significant restoration of activity confirms that the inhibition was due to the arsenical binding to sulfhydryl groups, as the chelator has a higher affinity for the arsenic and can extract it from the enzyme.[20]

Protocol 3: Identifying the Covalent Adduct via Mass Spectrometry

Objective: To pinpoint the specific cysteine residue(s) modified by the arsenical.

Methodology:

-

Inhibition and Digestion: a. Treat the target enzyme with this compound. b. Denature the protein and digest it into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: a. Separate the resulting peptides using liquid chromatography (LC). b. Analyze the peptides using tandem mass spectrometry (MS/MS).

-

Data Analysis: a. Compare the peptide mass maps of the treated and untreated enzyme samples. b. Identify peptides in the treated sample with a mass shift corresponding to the addition of the p-aminophenylarsine moiety (-As(Ph-NH₂)-). c. Use MS/MS fragmentation data to sequence the modified peptide and confirm that the mass modification is located on a specific cysteine residue.[13]

Data Presentation: Comparative Inhibitory Potency

To place the expected potency of this compound in context, the table below summarizes the IC₅₀ values for related arsenicals against the pyruvate dehydrogenase (PDH) complex, a key target.

| Inhibitor Compound | Target System | IC₅₀ Value (µM) | Reference |

| Arsenic Trioxide (As₂O₃) | Purified Porcine Heart PDH | 182 | [11][14] |

| Arsenic Trioxide (As₂O₃) | HL-60 Human Cells | 2 | [11][14] |

| Phenylarsine Oxide (PAO) | HL-60 Human Cells | 1.9 | [11][14] |

Note: The significantly lower IC₅₀ values in the cellular environment for As₂O₃ suggest the contribution of indirect mechanisms like ROS production, whereas the potent organoarsenical PAO shows strong inhibition directly.

Conclusion

The mechanism of action for this compound in enzyme inhibition is a multifaceted process rooted in the fundamental chemistry of trivalent arsenic. The primary pathway is the direct, irreversible covalent modification of vicinal thiol groups within enzyme active sites, exemplified by the potent inhibition of the pyruvate dehydrogenase complex. This direct attack is further compounded in a cellular milieu by secondary effects, including the induction of mitochondrial oxidative stress and the disruption of zinc finger proteins. A thorough understanding of these mechanisms, validated through rigorous experimental protocols, is essential for professionals in toxicology and drug development who work with or encounter this class of highly reactive and biologically potent molecules.

References

-

Styblo, M., et al. (2009). Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases. Metallomics, 1(3), 233-242. [Link]

-

Samikkannu, T., et al. (2003). Reactive oxygen species are involved in arsenic trioxide inhibition of pyruvate dehydrogenase activity. Chemical Research in Toxicology, 16(3), 409-414. [Link]

-

Samikkannu, T., et al. (2003). Reactive Oxygen Species Are Involved in Arsenic Trioxide Inhibition of Pyruvate Dehydrogenase Activity. Chemical Research in Toxicology, 16(3), 409-414. [Link]

-

Petrick, J. S., et al. (2009). Inhibition by methylated organoarsenicals of the respiratory 2-oxo-acid dehydrogenases. Metallomics, 1(3), 233-242. [Link]

-

Samikkannu, T., et al. (2003). Reactive Oxygen Species Are Involved in Arsenic Trioxide Inhibition of Pyruvate Dehydrogenase Activity. ResearchGate. [Link]

-

Jomova, K., et al. (2011). Metabolism, toxicity and anticancer activities of arsenic compounds. Journal of Trace Elements in Medicine and Biology, 25(4), 195-202. [Link]

-

Tchounwou, P. B., et al. (2004). Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity. International Journal of Environmental Research and Public Health, 1(1), 59-71. [Link]

-

Shen, S., et al. (2013). Arsenic Binding to Proteins. Chemical Reviews, 113(10), 7769-7792. [Link]

-

Li, J., et al. (2012). Mechanisms underlying the inhibitory effects of arsenic compounds on protein tyrosine phosphatase (PTP). Toxicology and Applied Pharmacology, 264(1), 123-130. [Link]

-

Surolia, R., et al. (2021). Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes. The American Journal of Pathology, 191(10), 1786-1803. [Link]

-

O'Connor, R. J., & McGown, E. L. (1990). Reaction of Cysteine(s) with Phenyldichloroarsine. DTIC. [Link]

-

Aposhian, H. V. (1983). DMSA, DMPS, and DMPA--as arsenic antidotes. Journal of Applied Toxicology, 3(4), 173-182. [Link]

-

Styblo, M., et al. (1997). Oxidation and detoxification of trivalent arsenic species. Environmental Health Perspectives, 105(Suppl 3), 667-672. [Link]

-

Aposhian, H. V., et al. (1984). DMSA, DMPS, and DMPA--as arsenic antidotes. Fundamental and Applied Toxicology, 4(2 Pt 2), S58-S70. [Link]

-

Ioannou, P. V., et al. (2019). The reaction of L-cysteine, L-cysteine hydrochloride and glutathione with arsonolipids (2,3-diacyloxypropylarsonic acids) and their arsenoso derivatives. ResearchGate. [Link]

-

Andersen, O., & Aaseth, J. (2013). The Role of Chelation in the Treatment of Arsenic and Mercury Poisoning. Journal of Trace Elements in Medicine and Biology, 27(4), 300-309. [Link]

-

Kreppel, H., et al. (1993). Are we ready to replace dimercaprol (BAL) as an arsenic antidote? Semantic Scholar. [Link]

-

Aposhian, H. V. (1982). DMSA AND DMPS—WATER SOLUBLE ANTIDOTES FOR HEAVY METAL POISONING. Toxcenter. [Link]

-

Vora, H., et al. (2023). Selection of a murine model showing high sensitivity to phenylarsine oxide for screening potential antidotes for lewisite. ResearchGate. [Link]

-

National Research Council (US) Committee on Toxicology. (1997). Guidelines for Lewisite. Guidelines for Chemical Warfare Agents in Military Field Drinking Water. [Link]

-

Campbell, E., et al. (2018). Laccase Inhibition by Arsenite/Arsenate: Determination of Inhibition Mechanism and Preliminary Application to a Self-Powered Biosensor. Analytical Chemistry, 90(15), 9046-9051. [Link]

-

Ali, B., et al. (2023). Physio-biochemical insights into Arsenic stress mitigation regulated by Selenium nanoparticles in Gossypium hirsutum L. PLoS One, 18(4), e0284423. [Link]

-

Campbell, E., et al. (2018). Laccase Inhibition by As3+/As5+: Determination of Inhibition Mechanism and Preliminary Application to a Self-Powered Biosensor. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Arsenic biochemistry. Wikipedia. [Link]

-

Lantz, R. C., et al. (2017). Cutaneous Exposure to Arsenicals Is Associated with Development of Constrictive Bronchiolitis in Mice. American Journal of Respiratory Cell and Molecular Biology, 57(5), 583-592. [Link]

-

National Research Council (US) Subcommittee on Army Environmental Hygiene Agency (AEHA) Toxicology Program. (1993). Health Risk Assessment for Lewisite. Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents. [Link]

-

Tipton, K. F., & Davey, G. P. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4159. [Link]

-

LibreTexts. (2021). 31.7: Drugs as Enzyme Inhibitors. Chemistry LibreTexts. [Link]

-

Elfarra, A. A., et al. (1987). Role for an episulfonium ion in S-(2-chloroethyl)-DL-cysteine-induced cytotoxicity and its reaction with glutathione. Molecular Pharmacology, 31(6), 629-636. [Link]

-

Copeland, R. A. (2005). Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. Wiley Online Library. [Link]

-

Zhang, C., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science, 12(35), 11736-11742. [Link]

-

Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]

-

Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

-

Thakurta, S. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Juniper Publishers. [Link]

Sources

- 1. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidation and detoxification of trivalent arsenic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arsenic Binding to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cutaneous Exposure to Arsenicals Is Associated with Development of Constrictive Bronchiolitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guidelines for Lewisite - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. umimpact.umt.edu [umimpact.umt.edu]

- 11. Reactive oxygen species are involved in arsenic trioxide inhibition of pyruvate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 13. Mechanisms underlying the inhibitory effects of arsenic compounds on protein tyrosine phosphatase (PTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs | MDPI [mdpi.com]

- 18. DMSA, DMPS, and DMPA--as arsenic antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DMSA, DMPS, and DMPA--as arsenic antidotes. | Semantic Scholar [semanticscholar.org]

- 20. The Role of Chelation in the Treatment of Arsenic and Mercury Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling and Use of p-Aminophenyldichloroarsine Hydrochloride

This document provides a comprehensive technical framework for the safe handling, use, and disposal of p-Aminophenyldichloroarsine Hydrochloride (CAS No. 5410-78-6). It is intended for researchers, chemists, and drug development professionals who may utilize this potent organoarsenic compound in a laboratory setting. The protocols and guidelines herein are designed to mitigate risk through a combination of robust engineering controls, stringent personal protective measures, and well-defined standard operating procedures.

Section 1: Understanding the Hazard: A Risk-Based Approach

The cornerstone of safely handling any chemical is a thorough understanding of its intrinsic properties and associated hazards. As an organoarsenic compound, this compound must be treated as highly toxic. The causality behind the stringent protocols in this guide stems from its anticipated toxicological profile, which includes potential for severe irritation, systemic toxicity upon absorption, and long-term health effects.

1.1: Chemical and Physical Properties

A clear understanding of the compound's physical state and properties is critical for anticipating its behavior in the laboratory environment.

| Property | Value | Source(s) |

| CAS Number | 5410-78-6 | [1][2] |

| Molecular Formula | C₆H₇AsCl₃N | [1][2] |

| Molecular Weight | 274.4 g/mol | [1] |

| Appearance | Pale beige solid | [1] |

| Melting Point | >163°C with decomposition | [2] |

| Solubility | Soluble in water | [3] |

| Storage Temperature | Recommended at -20°C | [2] |

1.2: Toxicological Profile and Primary Hazards

While comprehensive toxicological data for this specific molecule is not widely published, the presence of a dichloroarsine group necessitates handling it with the highest degree of caution. The primary hazards are logically inferred from related hazardous compounds and the fundamental chemistry of organoarsenicals.

-

Acute Toxicity: Assumed to be highly toxic if swallowed, inhaled, or absorbed through the skin.[4] Arsenic compounds can disrupt cellular metabolism, leading to rapid systemic effects.

-

Skin and Eye Irritation: Expected to be a severe irritant to the skin and eyes.[4] Direct contact can cause chemical burns.

-

Respiratory Irritation: Inhalation of the dust may cause severe irritation to the respiratory tract.

-

Long-Term Effects: Arsenic compounds are classified as carcinogenic.[3] Therefore, this compound should be handled as a suspected carcinogen. Chronic exposure could lead to arsenic poisoning, neurological damage, and other severe health issues.

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE). This hierarchy provides a systematic and more effective approach to hazard mitigation.

Caption: The Hierarchy of Controls prioritizes systematic hazard removal.

2.1: Mandatory Engineering Controls

The primary engineering control for this compound is a certified chemical fume hood. All manipulations of the solid compound and its solutions must be performed within a fume hood to prevent the release of toxic dust or aerosols into the laboratory environment.[3] The laboratory should also be equipped with an emergency eyewash station and safety shower in the immediate vicinity of the handling area.[5]

2.2: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the hazardous material. The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment.

Caption: A complete PPE ensemble is mandatory for all handling procedures.

Detailed PPE Protocol:

-

Hand Protection: Wear two pairs of chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[6] The outer glove should be removed and replaced immediately upon contamination.

-

Body Protection: A disposable, back-closing, impermeable gown with knit cuffs is required.[6] A standard lab coat is insufficient.

-

Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn over them, especially when handling the solid or concentrated solutions.[3][7]

-

Respiratory Protection: When weighing or otherwise manipulating the solid powder, a NIOSH-approved respirator with a P100 filter is mandatory to prevent inhalation.[3]

-

Foot Protection: Closed-toe shoes and disposable shoe covers are required.

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated SOPs is crucial for ensuring reproducible safety.

3.1: Protocol for Weighing Solid this compound

This protocol is designed to prevent contamination and exposure during the weighing of the potent solid.

-

Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface and the balance with disposable plastic-backed absorbent liners.

-

Tare: Place a clean weighing vessel on the balance and tare it.

-

Aliquotting: Using a dedicated spatula, carefully transfer an approximate amount of the compound into the weighing vessel. Causality: This step is performed slowly to minimize the generation of airborne dust. Do not tap the container.

-

Sealing: Immediately and securely close the primary stock container.

-

Measurement: Record the weight. Do not attempt to return excess material to the stock container.

-

Cleanup: Carefully wipe the spatula with a damp paper towel, which is then disposed of as hazardous waste. Remove the disposable liner from the balance and the work surface for disposal.

-

Decontamination: Wipe the external surface of the weighing vessel and the stock container before removing them from the fume hood.

3.2: Storage and Transport

-

Storage: The compound must be stored in a tightly sealed, clearly labeled container at -20°C in a designated, locked freezer or cabinet.[1][2][3] The storage area should be marked with appropriate hazard warnings.

-

Transport: When transporting the material within the laboratory, the primary container must be placed within a secondary, shatterproof container that is also clearly labeled.

Section 4: Emergency Response Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

4.1: Spill Management Workflow

Caption: Decision workflow for responding to a chemical spill.

4.2: First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[8] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[9] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Section 5: Waste Disposal

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and governmental regulations.[3]

Protocol for Waste Segregation and Disposal:

-

Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, absorbent pads, and weighing papers, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Unused solutions or liquid waste must be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

-

Sharps Waste: Contaminated needles, scalpels, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

-

Disposal Request: Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.

References

- This compound - 5410-78-6. Vulcanchem.

- SAFETY DATA SHEET - Pararosaniline hydrochloride. (2009). Fisher Scientific.

- Safety Data Sheet - Amiloride (hydrochloride). (2022). Cayman Chemical.

- SAFETY DATA SHEET - A8423. (2025). Sigma-Aldrich.

- Safety Data Sheet - Ammonium Chloride, Lab Grade. (2015). Global Safety Management, Inc.

- Safety Data Sheet - Ammonium Chloride. (2015). Fisher Scientific.

- Safety Data Sheet - Amiloride hydrochloride dihydr

- PERSONAL PROTECTIVE EQUIPMENT.

- Personal Protective Kit (PPE Kit). BHS Industrial Equipment.

- This compound. LabSolutions.

Sources

- 1. This compound (5410-78-6) for sale [vulcanchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. fishersci.com [fishersci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. publications.ashp.org [publications.ashp.org]

- 7. na.bhs1.com [na.bhs1.com]

- 8. louisville.edu [louisville.edu]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Probing the Catalytic Heart of Cellular Respiration: A Guide to Utilizing p-Aminophenyldichloroarsine Hydrochloride for the Study of 2-Oxoacid Dehydrogenase Complexes

Introduction: Unveiling the Power of a Dithiol-Reactive Probe

For researchers, scientists, and drug development professionals investigating the intricate machinery of cellular metabolism, the 2-oxoacid dehydrogenase complexes stand as critical control points. These large, multi-enzyme assemblies, including the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (KGDHC), and branched-chain α-ketoacid dehydrogenase complex (BCKDC), govern the flow of metabolites into the tricarboxylic acid (TCA) cycle, a central hub of energy production and biosynthetic precursor generation.[1][2] Their dysregulation is implicated in a range of pathologies, most notably in cancer, where metabolic reprogramming is a hallmark of tumorigenesis.[3][4]

This document provides a comprehensive guide to the application of p-Aminophenyldichloroarsine Hydrochloride, a potent trivalent arsenical, as a chemical probe to investigate the structure, function, and inhibition of 2-oxoacid dehydrogenase complexes. Trivalent arsenicals have a well-established history as inhibitors of enzymes containing vicinal dithiol groups, and this compound offers a specific tool to target a key functional component of these essential metabolic engines.[5][6] This guide will delve into the mechanistic basis of its inhibitory action, provide detailed protocols for its use in enzymatic assays, and explore its application in the context of cancer metabolism and drug discovery.

Chemical Properties and Handling

This compound is a pale beige solid with the molecular formula C₆H₇AsCl₃N.[7] It is synthesized from p-Arsanilic acid and serves as a valuable reagent in biochemical research.[7]

| Property | Value | Reference |

| CAS Number | 5410-78-6 | [7] |

| Molecular Formula | C₆H₇AsCl₃N | [7] |

| Molecular Weight | 274.4 g/mol | [7] |

| Appearance | Pale beige solid | [7] |

Safety Precautions: this compound is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood. It is a suspected carcinogen and may cause reproductive harm.[8] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[8] Always consult the material safety data sheet (MSDS) before handling.[8]

Mechanism of Action: Targeting the Lipoic Acid Cofactor